2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
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Overview
Description
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is a heterocyclic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a sulfanylacetamide moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-C][1,2,4]triazole core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[2,1-C][1,2,4]triazole ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfanyl position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[2,1-C][1,2,4]triazole derivatives.
Substitution: Alkylated or acylated derivatives at the sulfanyl position.
Scientific Research Applications
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes related to disease processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Uniqueness
What sets 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide apart is its unique combination of the imidazo[2,1-C][1,2,4]triazole core with the sulfanylacetamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N5O2S |
---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H17N5O2S/c1-2-21-11-5-3-10(4-6-11)18-7-8-19-13(18)16-17-14(19)22-9-12(15)20/h3-6H,2,7-9H2,1H3,(H2,15,20) |
InChI Key |
PTFODIBTRCXQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N |
Origin of Product |
United States |
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